molecular formula C11H15NO2S B021369 2-propylsulfanylethyl pyridine-3-carboxylate CAS No. 101952-73-2

2-propylsulfanylethyl pyridine-3-carboxylate

Cat. No.: B021369
CAS No.: 101952-73-2
M. Wt: 225.31 g/mol
InChI Key: ONMGOZLNJYTEJK-UHFFFAOYSA-N
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Description

Nicotinic acid, 2-(propylthio)ethyl ester is an organic compound with the molecular formula C11H15NO2S and a molecular weight of 225.31 g/mol This compound is a derivative of nicotinic acid (niacin), which is a form of vitamin B3

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of nicotinic acid, 2-(propylthio)ethyl ester can be achieved through multicomponent reactions involving nicotinic acid derivatives . One common method involves the reaction of nicotinic acid with 2-(propylthio)ethanol in the presence of a suitable catalyst and under controlled temperature and pressure conditions. The reaction typically proceeds through esterification, where the carboxyl group of nicotinic acid reacts with the hydroxyl group of 2-(propylthio)ethanol to form the ester linkage.

Industrial Production Methods

Industrial production of nicotinic acid, 2-(propylthio)ethyl ester may involve large-scale esterification processes using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature, pressure, and reactant concentrations, to optimize yield and purity. The use of catalysts, such as sulfuric acid or p-toluenesulfonic acid, can enhance the reaction rate and efficiency.

Chemical Reactions Analysis

Types of Reactions

Nicotinic acid, 2-(propylthio)ethyl ester can undergo various chemical reactions, including:

    Oxidation: The sulfur atom in the propylthio group can be oxidized to form sulfoxides or sulfones.

    Reduction: The ester group can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride.

    Substitution: The ester group can undergo nucleophilic substitution reactions, where the ester is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride or sodium borohydride are commonly used reducing agents.

    Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions under basic conditions.

Major Products Formed

    Oxidation: Sulfoxides or sulfones.

    Reduction: Corresponding alcohols.

    Substitution: Various substituted esters or amides, depending on the nucleophile used.

Scientific Research Applications

Nicotinic acid, 2-(propylthio)ethyl ester has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Studied for its potential biological activity and interactions with enzymes and receptors.

    Medicine: Investigated for its potential therapeutic effects, including its role as a precursor to active pharmaceutical ingredients.

    Industry: Utilized in the development of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of nicotinic acid, 2-(propylthio)ethyl ester involves its interaction with molecular targets such as enzymes and receptors. The ester group can be hydrolyzed to release nicotinic acid, which then participates in various biochemical pathways. Nicotinic acid is known to act as a precursor to nicotinamide adenine dinucleotide (NAD+), a crucial coenzyme in cellular metabolism. The propylthio group may also interact with specific proteins or enzymes, modulating their activity and function.

Comparison with Similar Compounds

Similar Compounds

    Nicotinic acid (niacin): The parent compound, which is a form of vitamin B3.

    Nicotinamide: The amide form of nicotinic acid, also a form of vitamin B3.

    Methyl nicotinate: The methyl ester of nicotinic acid, used in topical preparations for muscle and joint pain.

Uniqueness

Nicotinic acid, 2-(propylthio)ethyl ester is unique due to the presence of the propylthio group, which imparts distinct chemical and biological properties. This modification can enhance its solubility, stability, and potential interactions with biological targets, making it a valuable compound for various research and industrial applications.

Properties

CAS No.

101952-73-2

Molecular Formula

C11H15NO2S

Molecular Weight

225.31 g/mol

IUPAC Name

2-propylsulfanylethyl pyridine-3-carboxylate

InChI

InChI=1S/C11H15NO2S/c1-2-7-15-8-6-14-11(13)10-4-3-5-12-9-10/h3-5,9H,2,6-8H2,1H3

InChI Key

ONMGOZLNJYTEJK-UHFFFAOYSA-N

SMILES

CCCSCCOC(=O)C1=CN=CC=C1

Canonical SMILES

CCCSCCOC(=O)C1=CN=CC=C1

101952-73-2

Synonyms

2-propylsulfanylethyl pyridine-3-carboxylate

Origin of Product

United States

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